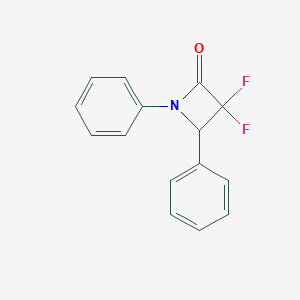

3,3-Difluoro-1,4-diphenylazetidin-2-one

Descripción

Propiedades

IUPAC Name |

3,3-difluoro-1,4-diphenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO/c16-15(17)13(11-7-3-1-4-8-11)18(14(15)19)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFUHZQULOHHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Fluorine Effect: Chemical Dynamics and Synthetic Utility of 3,3-Difluoro-1,4-diphenylazetidin-2-one

Executive Summary

The incorporation of gem-difluoro groups into small heterocyclic rings represents a cornerstone strategy in modern medicinal chemistry. 3,3-Difluoro-1,4-diphenylazetidin-2-one is a specialized

This guide provides a comprehensive technical analysis of this compound, moving beyond basic descriptions to explore the causality of its chemical behavior. It is designed for researchers requiring actionable protocols for synthesis and a deep understanding of the molecule's reactivity profile in drug discovery contexts.

Structural & Electronic Characterization

The 3,3-difluoro-1,4-diphenylazetidin-2-one scaffold is defined by the interplay between the strained four-membered lactam ring and the highly electronegative fluorine atoms at the C3 position.

Electronic Modulation via the gem-Difluoro Effect

The two fluorine atoms at C3 exert a powerful inductive effect (

-

Carbonyl Activation: The electron withdrawal significantly increases the electrophilicity of the C2 carbonyl, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.

-

Bond Strengthening: Conversely, the C3–F bonds are among the strongest in organic chemistry. The "fluorine effect" often stabilizes the adjacent C–C bonds against homolytic cleavage, despite the ring strain.

Spectroscopic Signatures

Identification of this compound relies on distinct spectroscopic markers resulting from fluorine coupling.

| Method | Characteristic Signal | Interpretation |

| IR Spectroscopy | The carbonyl stretch is shifted to a higher frequency (wavenumber) compared to standard amides ( | |

| Typically appears as an AB quartet if the molecule is chiral (due to C4 substitution), showing geminal coupling ( | ||

| The proton at C4 appears as a multiplet (dd or ddd) due to coupling with the two non-equivalent fluorine atoms at C3 ( |

Synthetic Methodology: The Reformatsky Protocol[1]

The most robust route to 3,3-difluoro-1,4-diphenylazetidin-2-one is the Reformatsky-type reaction . This method is preferred over lithium enolate chemistry due to the milder conditions and the specific stability of the zinc enolate intermediate.

Reaction Mechanism

The synthesis involves the reaction of ethyl bromodifluoroacetate with

-

Oxidative Addition: Zinc inserts into the C–Br bond of the acetate to form a Reformatsky reagent (organozinc bromide).

-

Nucleophilic Addition: The organozinc species attacks the imine carbon of the Schiff base.

-

Cyclization: The resulting intermediate undergoes intramolecular nucleophilic acyl substitution, ejecting the ethoxide leaving group to close the

-lactam ring.

Experimental Protocol

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

Ethyl bromodifluoroacetate (1.2 equiv)

- -Benzylideneaniline (1.0 equiv)

-

Zinc dust (activated, 2.0 equiv)

-

Dry THF (Tetrahydrofuran)

-

Trimethylsilyl chloride (TMSCl) (Catalytic, for activation)

Step-by-Step Procedure:

-

Activation: Suspend Zinc dust in dry THF. Add a catalytic amount of TMSCl and stir for 15 minutes at room temperature to activate the metal surface.

-

Addition: Add the

-benzylideneaniline to the suspension. -

Initiation: Slowly add ethyl bromodifluoroacetate dropwise. Mild heating (refux) is often required to initiate the reaction. Once initiated, the reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

Completion: Reflux the mixture for 3–5 hours. Monitor consumption of the imine via TLC (Thin Layer Chromatography).

-

Quench & Workup: Cool to room temperature. Quench with saturated aqueous

. Extract with Ethyl Acetate ( -

Purification: Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the crystalline solid product.

Visualization: Synthesis Pathway

Caption: Figure 1. The Reformatsky-type synthesis pathway via zinc enolate addition to a Schiff base.[1]

Chemical Reactivity Profile

The reactivity of 3,3-difluoro-1,4-diphenylazetidin-2-one is dominated by the tension between the stability of the C–F bonds and the lability of the strained amide bond.

Hydrolytic Ring Opening

The gem-difluoro substitution activates the

-

Acidic Hydrolysis: Treatment with dilute HCl leads to ring opening, yielding

-difluoro- -

Alkaline Hydrolysis: Rapid ring opening occurs with hydroxide bases. The reaction is generally faster than non-fluorinated analogs due to the enhanced electrophilicity of the carbonyl carbon.

Nucleophilic Attack (Methanolysis)

Reaction with methoxide or primary amines results in the cleavage of the N1–C2 bond, forming the corresponding ester or amide. This reactivity is often exploited to synthesize linear

Visualization: Reactivity Pathways

Caption: Figure 2. Divergent ring-opening pathways yielding valuable fluorinated amino acid derivatives.

Biological & Pharmacological Implications[3][4][5]

The 3,3-difluoro-1,4-diphenylazetidin-2-one scaffold is not merely a synthetic curiosity; it possesses significant potential in drug design.

Mechanism-Based Enzyme Inhibition

This molecule acts as a potential suicide inhibitor for serine proteases and

-

Mechanism: The active site serine hydroxyl group attacks the highly activated carbonyl of the

-lactam. -

Acylation: The ring opens, acylating the enzyme. The presence of the adjacent fluorine atoms destabilizes the transition state for deacylation (hydrolysis of the acyl-enzyme complex), effectively trapping the enzyme in an inactive state.

Cholesterol Absorption Inhibition

Structurally, this compound is an analog of Ezetimibe , a potent cholesterol absorption inhibitor. The 1,4-diaryl substitution pattern is critical for binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein. The introduction of fluorine at C3 is investigated to improve metabolic stability (blocking oxidation) and alter the pKa of the potential hydrolysis products, thereby modifying the pharmacokinetic profile.

References

-

Synthesis of N-Protected 3,3-Difluoroazetidin-2-ones. Source: ResearchGate.[2] Context: Primary protocol for the Reformatsky reaction of ethyl bromodifluoroacetate with imines.

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Source: ACS Publications (Organic Letters). Context: Detailed analysis of the reactivity of fluorinated beta-lactams and their ring-opening dynamics.

-

Reformatsky Reaction. Source: Organic Chemistry Portal.[3] Context: General mechanism and variations of the Reformatsky reaction used to synthesize beta-hydroxy esters and beta-lactams.

-

Spectroscopic characterization of 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones. Source: PubMed. Context: Provides comparative NMR and IR data for 3,3-disubstituted azetidin-2-ones, supporting structural characterization.

Sources

Therapeutic Potential of Fluorinated Azetidin-2-one Derivatives: A Technical Guide

Executive Summary: The Fluorine Privilege

The azetidin-2-one (

This guide dissects the therapeutic utility of fluorinated azetidin-2-ones, moving beyond traditional antibiotics to explore their role as potent tubulin polymerization inhibitors and cholesterol absorption blockers.

Therapeutic Frontier I: Oncology (Tubulin Targeting)

Recent studies have identified 1,4-diaryl-2-azetidinones as potent cytotoxic agents. Unlike their antibacterial counterparts which target Penicillin-Binding Proteins (PBPs), these derivatives target the colchicine-binding site of tubulin, disrupting microtubule dynamics.

Mechanism of Action

Fluorinated analogs, particularly those with fluorine at the C3 position or on the C4-aryl ring, mimic the structural geometry of Combretastatin A-4 (CA-4).

-

Binding: The

-lactam ring acts as a rigid linker, positioning the aryl rings to interact with the hydrophobic pocket of -

Effect: Inhibition of tubulin polymerization leads to G2/M phase cell cycle arrest and subsequent apoptosis.[5][6]

-

The Fluorine Effect: Substitution (e.g., 3-fluoro or 3,3-difluoro) enhances metabolic stability against hydrolytic enzymes and increases lipophilicity, improving cellular uptake.

Comparative Potency Data

The following table summarizes the antiproliferative activity (IC

| Compound ID | Substituent (C3/C4) | Cell Line | IC | Mechanism |

| CA-4 | (Control) | MCF-7 | ~3.0 | Tubulin destabilizer |

| Analog 18 | 3-Cl, 4-(4-F-phenyl) | MCF-7 | 1.0 - 3.6 | G2/M Arrest |

| Cmpd 32 | 3-F, 4-(3-OH-4-OMe-Ph) | MCF-7 | 75.0 | Apoptosis Induction |

| Cmpd 33 | 3-F, 4-(3-F-4-OMe-Ph) | MCF-7 | 95.0 | Bcl2 downregulation |

| Non-F Analog | 3-H, 4-Phenyl | MCF-7 | >1000 | Weak binding |

Pathway Visualization: Apoptotic Signaling

The following diagram illustrates the cascade from ligand binding to apoptosis.

Caption: Mechanism of fluorinated azetidin-2-one induced apoptosis via tubulin destabilization.

Therapeutic Frontier II: Cholesterol Absorption (NPC1L1)

Ezetimibe remains the gold standard for fluorinated azetidin-2-ones in metabolic disease. It functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[7]

-

Structural Requirement: The 1,4-bis(4-fluorophenyl) motif is critical. The fluorine atoms prevent metabolic hydroxylation at the para-positions of the phenyl rings, significantly extending the half-life and ensuring enterohepatic recirculation.

-

Mechanism: It blocks the internalization of the NPC1L1/cholesterol complex, preventing cholesterol transport from the intestinal lumen into the enterocyte.[7][8][9][10]

Synthetic Architectures: The Staudinger Protocol[11]

The most robust method for constructing the fluorinated

Experimental Protocol: Synthesis of 3-Fluoro-azetidin-2-one

Objective: Synthesis of 3-fluoro-1,4-diarylazetidin-2-one via Staudinger cycloaddition.

Reagents:

-

Fluorinated Imine (1.0 eq)

-

Fluoroacetyl chloride (1.2 eq) (or substituted equivalent)

-

Triethylamine (Et

N) (3.0 eq) -

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation of Imine: Condense the appropriate aniline with a benzaldehyde derivative in refluxing ethanol. Recrystallize to purity.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet and a rubber septum.

-

Solvation: Dissolve the Imine (1.0 mmol) in anhydrous DCM (15 mL) under N

atmosphere. Add Et -

Addition: Add Fluoroacetyl chloride (1.2 mmol) dissolved in DCM dropwise over 30 minutes.

-

Cyclization: Allow the reaction to warm slowly to room temperature over 12 hours. The color change (often to deep orange/brown) indicates ketene formation and subsequent cyclization.

-

Workup: Quench with saturated NH

Cl solution. Extract with DCM (3x). Wash organic layer with brine, dry over Na -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Synthetic Workflow Diagram

Caption: Staudinger [2+2] cycloaddition workflow for fluorinated beta-lactam synthesis.

Biological Validation: Tubulin Polymerization Assay

To confirm the mechanism of action for anticancer derivatives, a direct tubulin polymerization assay is required.

Protocol:

-

Reagent Prep: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9) containing 1 mM GTP. -

Incubation: Mix tubulin (3.0 mg/mL) with the test fluorinated azetidin-2-one (various concentrations: 1–10

M) in a 96-well plate. Include Paclitaxel (stabilizer control) and CA-4 (inhibitor control). -

Initiation: Transfer the plate to a pre-warmed spectrophotometer at 37°C.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Polymerization manifests as an increase in turbidity (absorbance). Effective inhibitors will maintain a flat baseline similar to the CA-4 control.

References

-

Wang, Y. et al. (2020).[5][12] "Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy."[5][6] European Journal of Medicinal Chemistry. Link

-

Malebari, A.M. et al. (2022).[12] "Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones." Pharmaceuticals.[1][2][13][14] Link

-

Phan, J. et al. (2005). "Structure-activity relationships of different beta-lactam antibiotics against a soluble form of Enterococcus faecium PBP5." Antimicrobial Agents and Chemotherapy.[4] Link

-

Garcia-Calvo, M. et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences. Link

-

BenchChem Technical Support. (2025). "Staudinger Cycloaddition for Azetidinone Synthesis: Protocols and Troubleshooting." BenchChem Application Notes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jgtps.com [jgtps.com]

- 3. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. droracle.ai [droracle.ai]

- 10. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 14. Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Paradox: Modulating Beta-Lactam Ring Stability

Executive Summary

In beta-lactam drug design, stability is a double-edged sword. The ring must be sufficiently strained (unstable) to acylate the active site serine of Penicillin-Binding Proteins (PBPs), yet stable enough to resist spontaneous hydrolysis and degradation by beta-lactamases. Fluorine substitution, often termed the "magic methyl" of medicinal chemistry, offers a precise lever to manipulate this balance.[1]

This guide analyzes the physicochemical impact of fluorine substitution on the beta-lactam core. It details how the strong electronegativity and small van der Waals radius of fluorine can be exploited to modulate carbonyl electrophilicity, block metabolic degradation, and alter ring conformation. We provide actionable protocols for synthesizing fluorinated scaffolds and validating their hydrolytic stability.

Part 1: The Physicochemical Imperative

The Electronic Tug-of-War

The beta-lactam ring's biological activity is driven by the electrophilicity of its carbonyl carbon. Fluorine substitution exerts a profound negative inductive effect (-I) , withdrawing electron density from the ring system.

-

Impact on Carbonyl: When fluorine is attached proximal to the carbonyl (e.g., C6 in penams or C3 in carbapenems), it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the carbonyl carbon significantly more electrophilic.

-

The Stability Trade-off:

-

Increased Acylation Potential: The activated carbonyl reacts more rapidly with the nucleophilic serine residue in PBPs, potentially increasing potency.

-

Decreased Chemical Stability: The same activation makes the ring hyper-susceptible to hydrolysis by water or hydroxide ions, reducing shelf-life and stability in physiological fluids.

-

The "Goldilocks" Zone: Metabolic vs. Chemical Stability

While fluorine often destabilizes the ring chemically, it stabilizes the molecule biologically.

-

Blocking DHP-I: In carbapenems, the introduction of a 1

-methyl group is standard to block renal dehydropeptidase-I (DHP-I). However, fluorination at the C2 position can also prevent enzymatic degradation without the steric bulk that might hinder PBP binding. -

Conformational Locking: The gauche effect associated with C-F bonds can lock the beta-lactam side chains into conformations that are unfavorable for beta-lactamase hydrolysis but favorable for PBP binding.

Mechanism of Electronic Activation

The following diagram illustrates the electronic destabilization mechanism induced by alpha-fluorination.

Caption: Electronic activation pathway showing how Fluorine's inductive withdrawal lowers LUMO energy, facilitating nucleophilic attack.

Part 2: Site-Specific Substitution Effects

| Substitution Site | Scaffold | Effect on Stability | Mechanistic Outcome |

| C6-Alpha | Penicillins | Decreased (Chemical) | Hyper-activates carbonyl; often too unstable for isolation unless side-chain is bulky. |

| C3 | Cephalosporins | Variable | Fluorine directly on the double bond (C3-F) prevents elimination reactions common with leaving groups (e.g., -OAc), enhancing metabolic stability. |

| C2 | Carbapenems | Increased (Metabolic) | Fluorine at C2 is electron-withdrawing but sterically small; it can improve resistance to hydrolysis by DHP-I compared to H-analogs. |

| Side Chain (Aryl) | All | Increased (Metabolic) | Fluorination of the aryl side chain (e.g., Flucloxacillin) blocks P450 oxidation sites and modulates lipophilicity without destabilizing the core ring. |

Part 3: Experimental Protocols

Synthesis: Electrophilic Fluorination of Beta-Lactam Precursors

Direct fluorination of the sensitive beta-lactam ring is hazardous. The preferred method involves fluorinating the acyclic precursor or using late-stage electrophilic fluorination on stabilized intermediates using Selectfluor .

Reagents:

-

Substrate: 3-oxo-beta-lactam or activated ester precursor.

-

Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Solvent: Acetonitrile (MeCN).

Step-by-Step Protocol:

-

Preparation: Dissolve the beta-lactam precursor (1.0 equiv) in anhydrous MeCN (0.1 M concentration) under an inert argon atmosphere.

-

Activation: If starting from a non-activated position, add a base (e.g., LiHMDS, 1.1 equiv) at -78°C to generate the enolate. Note: For 3-oxo compounds, the enol form is accessible without strong base.

-

Fluorination: Add Selectfluor (1.2 equiv) as a solution in MeCN dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to 0°C (or room temperature, substrate dependent) and stir for 2-4 hours. Monitor consumption by TLC/LC-MS.

-

Quench: Quench with saturated aqueous NaHCO3.

-

Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate.

-

Purification: Flash column chromatography. Caution: Fluorinated beta-lactams can be silica-sensitive; use neutralized silica or alumina if degradation is observed.

Assay: Hydrolytic Stability Kinetics

To determine the "shelf-life" and physiological stability, a kinetic hydrolysis assay is required.

Objective: Determine the pseudo-first-order rate constant (

Protocol:

-

Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4) and 50 mM Borate Buffer (pH 9.0, for accelerated stress).

-

Stock Solution: Dissolve compound in DMSO to 10 mM.

-

Incubation: Dilute stock 1:100 into the buffer (Final conc: 100 µM) in a thermostated vessel at 37°C.

-

Sampling:

-

Inject 10 µL aliquots into an HPLC every 15 minutes for 4 hours.

-

HPLC Conditions: C18 Column, Gradient 5-95% MeCN/Water (+0.1% Formic Acid).

-

-

Quantification: Integrate the parent peak area at

(usually 220-254 nm). -

Calculation: Plot

vs. time. The slope is-

Formula:

-

Part 4: Workflow Visualization

The following diagram outlines the decision matrix for evaluating fluorinated beta-lactams, linking synthesis to stability validation.

Caption: Iterative workflow for synthesizing and validating fluorinated beta-lactam stability.

Part 5: References

-

Mechanistic Insights on Beta-Lactam Acylation:

-

Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.

-

Source: Frontiers in Microbiology (2022).

-

URL:[Link]

-

-

Fluorination Reagents & Protocols:

-

Title: Selectfluor: A Powerful and Versatile Reagent for Electrophilic Fluorination.

-

Source: Organic Chemistry Portal.

-

URL:[Link]

-

-

Hydrolysis Kinetics Methodology:

-

Metabolic Stability of Fluorinated Drugs:

-

Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

-

Source: Journal of Medicinal Chemistry (PMC).

-

URL:[Link]

-

-

Beta-Lactamase Inhibitor Mechanisms:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]

- 3. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

3,3-Difluoro-1,4-diphenylazetidin-2-one CAS number and identifiers

[1]

CAS Registry Number:1Executive Summary

This technical guide profiles 3,3-Difluoro-1,4-diphenylazetidin-2-one , a specialized gem-difluorinated

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data consolidates the core identifiers for the target compound. Researchers should verify batch-specific purity using the spectral parameters outlined in Section 4.

| Parameter | Data / Value |

| Chemical Name | 3,3-Difluoro-1,4-diphenylazetidin-2-one |

| CAS Registry Number | 120316-02-1 |

| Molecular Formula | |

| Molecular Weight | 259.25 g/mol |

| Structural Class | gem-Difluoro- |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Functional Groups |

The Fluorine Effect: Mechanistic Rationale

Why fluorinate the

The strategic introduction of two fluorine atoms at the C3 position is not merely structural; it is electronic engineering .

-

Inductive Destabilization: Fluorine is highly electronegative. Placing two fluorine atoms adjacent to the carbonyl group (

) exerts a strong inductive effect ( -

Protease Inhibition (The "Warhead"): In serine proteases (e.g., Human Leukocyte Elastase), the active site serine hydroxyl attacks the

-lactam carbonyl.[1] The gem-difluoro group accelerates this acylation step, forming a stable acyl-enzyme complex that inhibits the protease.[1] -

pK

Modulation: The acidity of the

Visualization: Mechanism of Action (Serine Protease)

The following diagram illustrates the "Suicide Substrate" mechanism where the

Caption: The electrophilic activation of the

Synthetic Methodology: The Reformatsky Route[1][3][7][10][11][12]

The most robust synthesis for 3,3-difluoro-1,4-diphenylazetidin-2-one is the Reformatsky reaction , coupling an imine with a bromodifluoroacetate ester.[1] This protocol avoids the harsh conditions of direct fluorination.

Reaction Scheme

Reagents:

-

Substrate A: Ethyl bromodifluoroacetate (

) -

Substrate B: N-Benzylideneaniline (Imine formed from Aniline + Benzaldehyde)

-

Metal: Zinc dust (Activated)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Protocol

Expert Note: The success of this reaction hinges on the activation of Zinc. Commercial zinc dust often has an oxide layer that prevents reaction initiation.

-

Zinc Activation (Critical Step):

-

Suspend Zinc dust (1.5 equiv) in dry THF under Argon/Nitrogen.

-

Add trimethylsilyl chloride (TMSCl, 0.05 equiv) or 1,2-dibromoethane to activate the surface.[1] Stir for 15 minutes at room temperature.

-

Alternative: Use ultrasonic irradiation to continuously clean the Zn surface.

-

-

Reagent Addition:

-

Add Ethyl bromodifluoroacetate (1.2 equiv) dropwise to the activated Zn suspension.

-

Observation: A slight exotherm indicates the formation of the Reformatsky reagent (

).

-

-

Coupling:

-

Add N-Benzylideneaniline (1.0 equiv) dissolved in THF.

-

Heat the mixture to reflux (approx. 66°C) for 4–6 hours.

-

-

Workup:

-

Quench with dilute HCl (5%) to hydrolyze zinc salts.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over

, and concentrate.[1]

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography.

-

Visualization: Synthetic Pathway

Caption: The Reformatsky synthesis involves the in-situ generation of an organozinc species followed by nucleophilic attack on the imine and subsequent cyclization.[1]

Structural Characterization (Data Validation)

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[4][13][14][15]

-

F NMR (Critical):

-

The two fluorine atoms at C3 are diastereotopic due to the chiral center at C4 (even in racemic mixtures).

-

Expectation: An AB quartet pattern (or two doublets) typically in the range of -100 to -120 ppm (relative to

). -

Coupling:

is typically large (approx. 200-250 Hz).

-

-

NMR:

-

C4-H: A distinct signal (usually a singlet or broadened singlet/doublet depending on F-H coupling) around 5.0 – 5.5 ppm .

-

Aromatic Protons: Multiplets in the 7.0 – 7.5 ppm range (10 protons total).

-

Infrared Spectroscopy (IR)

-

Carbonyl Stretch: The

-lactam carbonyl is highly strained. The presence of fluorine shifts this stretch to a higher wavenumber compared to non-fluorinated analogs. -

Target: Look for a strong band at 1770 – 1790 cm⁻¹ .

Mass Spectrometry (MS)[1]

-

Molecular Ion:

or -

Fragmentation: Loss of

(28 Da) or

References

-

Reformatsky Reaction Mechanism & Scope

-

Fluorin

-Lactams Synthesis: -

Biological Activity (Elastase Inhibition)

-

CAS Registry Data

-

PubChem Compound Summary for

-lactam derivatives. [2]

-

-

Zinc Activation Protocols

(Note: While specific CAS 120316-02-1 is the direct identifier, literature often references the general class of 1,4-diaryl-3,3-difluoroazetidin-2-ones for synthetic methodology.)[1]

Advanced Technical Guide: N-phenyl-C4-phenyl Fluorinated Beta-Lactams

Literature Review, Synthetic Methodologies, and Therapeutic Applications

Part 1: Executive Summary & Core Architecture

The 1,4-diaryl-2-azetidinone scaffold (N-phenyl-C4-phenyl beta-lactam) represents a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore of the cholesterol absorption inhibitor Ezetimibe . While beta-lactams are historically synonymous with antibacterials (penicillins, cephalosporins), this specific lipophilic scaffold has diverged into metabolic regulation and oncology.

This guide focuses on fluorinated derivatives of this scaffold. The strategic incorporation of fluorine atoms—typically at the para positions of the N1 and C4 phenyl rings—is not merely for potency; it is a critical engineering choice to modulate metabolic stability (blocking P450 oxidation), enhance lipophilicity for membrane permeability, and optimize binding kinetics with the Niemann-Pick C1-Like 1 (NPC1L1) transporter.

Part 2: Synthetic Methodology

The Staudinger Ketene-Imine Cycloaddition[1][2]

The construction of the fluorinated beta-lactam core is most reliably achieved via the Staudinger [2+2] cycloaddition . This reaction is preferred for its versatility and the ability to control relative stereochemistry (cis/trans) based on reaction conditions (solvent polarity, temperature, and base selection).

Experimental Protocol: Synthesis of 1,4-bis(4-fluorophenyl)-3-chloro-2-azetidinone

Note: This protocol is a self-validating system. The formation of the imine intermediate is the "Go/No-Go" checkpoint.

Reagents:

-

4-Fluorobenzaldehyde (1.0 equiv)

-

4-Fluoroaniline (1.0 equiv)

-

Chloroacetyl chloride (1.2 equiv)

-

Triethylamine (Et3N) (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Checkpoint 1: Imine Formation (Schiff Base)

-

Dissolve 4-fluorobenzaldehyde and 4-fluoroaniline in anhydrous DCM.

-

Add activated molecular sieves (4Å) to sequester water.

-

Stir at reflux for 4–6 hours.

-

Validation: Monitor via TLC (disappearance of aldehyde). Evaporate solvent to isolate the imine (Schiff base). Do not proceed if imine yield is <90%.

-

-

Ketene Generation & Cycloaddition

-

Redissolve the crude imine in fresh anhydrous DCM under Argon atmosphere.

-

Cool the solution to 0°C.

-

Add Et3N (base).[1]

-

Add Chloroacetyl chloride dropwise over 30 minutes. Mechanism: The base eliminates HCl from the acid chloride to generate a reactive ketene in situ.

-

Allow to warm to room temperature and stir overnight.

-

-

Workup & Purification

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the Staudinger synthesis, highlighting critical intermediates.

Caption: Logical workflow of the Staudinger [2+2] cycloaddition for beta-lactam synthesis.

Part 3: Structure-Activity Relationship (SAR)

The "Fluorine Scan" Effect

In the context of cholesterol absorption inhibition (targeting NPC1L1), the positioning of fluorine atoms is non-negotiable. The 1,4-diaryl scaffold requires specific electronic and steric properties to fit the hydrophobic pocket of the transporter.

Table 1: Comparative SAR of N-phenyl-C4-phenyl Analogs Data synthesized from comparative literature trends (e.g., Vaccaro et al., Rosenblum et al.).

| Compound Variant | N1-Substituent | C4-Substituent | Relative Potency (NPC1L1) | Metabolic Stability |

| Prototype (Base) | Phenyl | Phenyl | Low (+) | Poor (Rapid hydroxylation) |

| Variant A | 4-Methoxyphenyl | Phenyl | Moderate (++) | Low |

| Variant B | Phenyl | 4-Fluorophenyl | High (+++) | Moderate |

| Variant C (Optimal) | 4-Fluorophenyl | 4-Fluorophenyl | Very High (++++) | High (Blocked P450 sites) |

| Variant D | 4-Chlorophenyl | 4-Fluorophenyl | High (+++) | High (Lipophilicity issues) |

Key Insight: The fluorine at the para position of the C4-phenyl ring prevents metabolic oxidation to the phenol (which would lead to rapid glucuronidation and excretion), thereby extending the half-life of the drug.

Part 4: Biological Mechanism of Action

Cholesterol Absorption Inhibition (NPC1L1)[4]

The primary application of this fluorinated scaffold is the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine. Unlike statins (which inhibit synthesis), these beta-lactams inhibit uptake.

Mechanism:

-

Sterol Binding: The fluorinated beta-lactam binds to the sterol-sensing domain of NPC1L1.

-

Endocytosis Blockade: This binding prevents the Clathrin-AP2 mediated internalization of the NPC1L1-cholesterol complex.

-

Result: Cholesterol remains in the intestinal lumen and is excreted, lowering LDL levels.

Visualization: NPC1L1 Inhibition Pathway

Caption: Mechanism of NPC1L1 inhibition by fluorinated beta-lactams preventing cholesterol uptake.

Part 5: Emerging Applications (Oncology)

Beyond cholesterol, recent literature highlights the anticancer potential of N-phenyl-C4-phenyl beta-lactams.

-

Target: Tubulin polymerization and histone deacetylase (HDAC) inhibition.

-

Selectivity: Fluorinated analogs have shown selective toxicity towards leukemic and colon cancer cell lines (e.g., Jurkat T, MCF-7) by inducing G2/M cell cycle arrest and apoptosis, often sparing normal fibroblasts.

References

-

BenchChem Technical Support. (2025).[1][3] Developing Structure-Activity Relationships for 4-(4-Fluorobenzyl)azetidin-2-one Analogs as Cholesterol Absorption Inhibitors. BenchChem Application Notes. Link

-

Rosenblum, S. B., et al. (1998). Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. Journal of Medicinal Chemistry. Link

-

Vaccaro, W. D., et al. (1998). 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring.[4] Bioorganic & Medicinal Chemistry. Link

-

Banik, B. K., et al. (2004). Synthesis of anticancer beta-lactams: mechanism of action. Bioorganic & Medicinal Chemistry. Link

-

Keliher, E. J., et al. (2012). High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors. Harvard DASH. Link

Sources

Application Note: High-Purity Synthesis of 3,3-Difluoro-1,4-diphenylazetidin-2-one via Reformatsky Reaction

Executive Summary

This application note details the optimized protocol for synthesizing 3,3-difluoro-1,4-diphenylazetidin-2-one , a fluorinated

The incorporation of a gem-difluoro moiety at the C3 position of the

Scientific Foundation & Mechanism

Strategic Importance of the gem-Difluoro Motif

The 3,3-difluoro-2-azetidinone scaffold acts as a bioisostere for standard

-

pKa Modulation: The electronegative fluorine atoms inductively withdraw electron density, increasing the electrophilicity of the carbonyl carbon.

-

Metabolic Resistance: The C-F bond (approx. 116 kcal/mol) prevents oxidative metabolism at the

-position. -

Conformational Locking: The gem-difluoro group can restrict bond rotation, favoring bioactive conformations.

Reaction Mechanism

The transformation proceeds via a modified Reformatsky pathway.[1] Unlike the classic reaction with aldehydes (yielding

Key Mechanistic Steps:

-

Oxidative Insertion: Zinc inserts into the C-Br bond of ethyl bromodifluoroacetate to form the Reformatsky enolate (

). -

Nucleophilic Addition: The organozinc species attacks the electrophilic carbon of the imine (

-benzylideneaniline). -

Cyclization: The resulting zinc amide intermediate undergoes intramolecular nucleophilic acyl substitution, displacing the ethoxy group to close the four-membered ring.

Figure 1: Mechanistic pathway for the one-pot synthesis of 3,3-difluoro-beta-lactams.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| Benzaldehyde | 106.12 | 1.0 | Imine Precursor |

| Aniline | 93.13 | 1.0 | Imine Precursor |

| Ethyl bromodifluoroacetate | 202.96 | 1.2 - 1.5 | Fluorine Source |

| Zinc Dust | 65.38 | 2.0 - 3.0 | Metal Reductant |

| TMSCl (Chlorotrimethylsilane) | 108.64 | 0.05 | Activator |

| THF (Anhydrous) | - | Solvent | Medium |

Step 1: Synthesis of -Benzylideneaniline (Imine Formation)

Note: High purity of the imine is critical. Residual water from this step will kill the Reformatsky reagent.

-

Mixing: In a 250 mL round-bottom flask, combine benzaldehyde (10.0 mmol) and aniline (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Dehydration: Add activated 4Å molecular sieves (2.0 g) or anhydrous

to absorb water generated during condensation. Stir at room temperature for 4 hours. -

Isolation: Filter off the desiccant. Evaporate the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude solid from ethanol/hexane to obtain pure

-benzylideneaniline (typically off-white crystals). -

Validation: Confirm absence of aldehyde peak (~10 ppm) in

NMR.

Step 2: Reformatsky Reaction (The "TMSCl Method")

Rationale: Standard acid washing of Zinc is often insufficient for fluorinated substrates. TMSCl removes the oxide layer in situ and promotes the reaction.

-

Zinc Activation:

-

Place Zinc dust (30 mmol, 3.0 equiv) in a dry, two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Flame-dry the apparatus under vacuum, then purge with Nitrogen (repeat 3x).

-

Add anhydrous THF (15 mL).

-

Add TMSCl (0.5 mmol, approx 0.06 mL) dropwise. Stir at room temperature for 15 minutes. Observation: The grey suspension may slightly lighten.

-

-

Reaction Initiation:

-

Add the purified

-benzylideneaniline (10 mmol, 1.0 equiv) to the flask. -

Heat the mixture to a gentle reflux (

). -

Slow Addition: Add ethyl bromodifluoroacetate (12-15 mmol, 1.2-1.5 equiv) dropwise via a syringe pump or addition funnel over 30 minutes.

-

Critical: The slow addition prevents a runaway exotherm and minimizes homocoupling of the bromoester.

-

-

Propagation & Cyclization:

-

Continue refluxing for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The imine spot should disappear, and a less polar product spot should appear.

-

Note: If the intermediate

-amino ester persists (lower Rf than product), extend reflux time.

-

-

Workup:

-

Cool the mixture to

. -

Quench by slow addition of saturated aqueous

(20 mL) followed by 5% HCl (10 mL) to dissolve zinc salts. -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over anhydrous

, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.[2]

-

Eluent: Gradient of Hexane

5% EtOAc/Hexane. -

Target: 3,3-difluoro-1,4-diphenylazetidin-2-one (White solid).

-

Workflows & Troubleshooting

Figure 2: Operational workflow with decision gates for cyclization.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Zinc surface oxidized. | Use fresh TMSCl; ensure THF is strictly anhydrous. |

| Low Yield | Moisture in Imine. | Dry Imine under high vacuum for 2h before use. |

| Open Chain Product | Incomplete cyclization. | Increase reflux time or treat crude with EtMgBr (1.1 eq) at |

| Exotherm | Addition too fast. | Use a syringe pump; dilute bromoester in THF. |

Characterization Data

The identity of the product is confirmed primarily by

Expected NMR Signals ( )

-

NMR:

- 7.10–7.50 (m, 10H, Aromatic protons).

-

5.30 (dd, 1H,

-

NMR:

-

The two fluorine atoms at C3 are diastereotopic due to the chiral center at C4.

-

Expect an AB quartet pattern in the range of -105 to -125 ppm .

- (geminal coupling) is typically large (~260–280 Hz).

-

IR Spectroscopy

-

-Lactam Carbonyl: Strong band at 1760–1780 cm

References

-

Reformatsky Reaction Mechanism & Scope

-

Synthesis of Fluorin

-Lactams (Primary Protocol Source): -

Zinc Activation with TMSCl

- Picotin, G., & Miginiac, P. "Activation of Zinc by Trimethylchlorosilane." Journal of Organic Chemistry, 1987.

-

[Link]

-

NMR Chemical Shift Reference:

- University of Colorado Boulder. "19F NMR Reference Standards."

-

[Link]

Sources

- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. rsc.org [rsc.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. youtube.com [youtube.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low conversion rates in azetidinone synthesis

Technical Support Center: Azetidinone Synthesis

Welcome to the technical support center for azetidinone (β-lactam) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during the Staudinger [2+2] ketene-imine cycloaddition. Our goal is to provide not just solutions, but a foundational understanding of the reaction's intricacies to empower you to troubleshoot effectively.

The Staudinger synthesis, a reaction between a ketene and an imine, remains a cornerstone for constructing the β-lactam ring, a critical scaffold in numerous antibiotics.[1][2] However, its success is highly sensitive to substrate quality, reaction conditions, and the management of competitive side reactions. This guide addresses the most common failure points in a direct question-and-answer format, grounded in mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Staudinger cycloaddition, and where are the common failure points?

The reaction proceeds via a two-step mechanism. The first and often rate-determining step is the nucleophilic attack of the imine nitrogen onto the central carbonyl carbon of the ketene.[2][3][4] This forms a zwitterionic intermediate. The second step is a conrotatory electrocyclic ring closure to form the four-membered azetidinone ring.[2]

Low conversion rates can arise from failures at either stage or from competing side reactions that consume the starting materials.

Caption: The two-step mechanism of the Staudinger cycloaddition.

Q2: What are the primary side reactions that consume starting materials and reduce my yield?

The most prevalent side reactions are:

-

Ketene Polymerization or Dimerization: Ketenes, particularly monosubstituted ones, are highly reactive and can self-condense.[3][4] This is often the main cause of yield loss.

-

Imine Hydrolysis: Trace amounts of water can hydrolyze the imine back to its constituent aldehyde/ketone and amine, rendering it inactive for the cycloaddition.[3]

-

[4+2] Cycloaddition: When using α,β-unsaturated imines, a competitive Diels-Alder-type reaction can occur, leading to dihydropyridinones instead of the desired β-lactam.[3][5]

-

Enamine Formation: If the imine is derived from an enolizable aldehyde or ketone, it can tautomerize to an enamine, which may react differently or not at all.

Troubleshooting Guide 1: Low or No β-Lactam Formation

This is the most common issue, typically pointing to problems with reactants or the initial cycloaddition conditions.

Q: My reaction shows no product, only starting material or a complex mixture. What should I check first?

A: Start by rigorously assessing your starting materials and the method of ketene generation. The old adage "garbage in, garbage out" is particularly true for this sensitive reaction.

Possible Cause 1: Poor Imine Quality or Purity

-

The "Why": Imines, especially those derived from aliphatic aldehydes, can be unstable and are highly susceptible to hydrolysis.[6] Impurities from the imine synthesis (e.g., residual water, amine, or aldehyde) can inhibit or divert the reaction.

-

Troubleshooting Steps:

-

Always use freshly prepared and purified imines. Storage, even under inert gas, can lead to degradation.

-

Characterize thoroughly: Confirm structure and purity via ¹H NMR immediately before use. The presence of aldehyde or broad amine peaks indicates decomposition or impurity.

-

Ensure Rigorous Drying: If isolating the imine, dry it over anhydrous MgSO₄ or Na₂SO₄ and remove the solvent under reduced pressure without excessive heating. For in-situ preparations, ensure the dehydrating agent is effective and fully removed.[7]

-

Possible Cause 2: Inefficient Ketene Generation or Rapid Decomposition

-

The "Why": The ketene is almost always generated in situ from an acyl chloride and a tertiary amine base.[8] If this step is inefficient, or if the ketene polymerizes faster than it reacts with the imine, the yield will be negligible. The key is to maintain a low, steady-state concentration of the highly reactive ketene.[3]

-

Troubleshooting Steps:

-

Slow Addition is Critical: The single most effective technique to prevent ketene polymerization is the slow, controlled addition of the acyl chloride solution to a solution of the imine and the base. A syringe pump is highly recommended for this.

-

Base Selection: Use a sterically hindered, non-nucleophilic tertiary amine. Triethylamine (Et₃N) is common, but for sensitive substrates, diisopropylethylamine (DIPEA) or tributylamine may offer better results by minimizing side reactions.[9]

-

Check Acyl Chloride Quality: Use a fresh bottle or redistill stored acyl chloride to remove any hydrolyzed acid (HCl), which can neutralize the base and stall the reaction.

-

Caption: Slow addition of acyl chloride is key to minimizing ketene polymerization.

Possible Cause 3: Unfavorable Electronic or Steric Profile

-

The "Why": The reaction kinetics are highly dependent on the electronic nature of the substituents. The nucleophilic attack is accelerated by electron-donating groups (EDGs) on the imine and electron-withdrawing groups (EWGs) on the ketene.[4] Conversely, bulky substituents on either reactant can sterically hinder the approach, slowing the reaction dramatically.[3]

-

Troubleshooting Steps:

-

Analyze Your Substrates: Refer to the table below. If your substrate combination is electronically mismatched (e.g., EWG on imine and EDG on ketene), the reaction may require more forcing conditions (higher temperature, longer reaction time), which in turn can promote side reactions.

-

Consider a Catalyst: For particularly challenging substrates, Lewis acid catalysis (e.g., using TiCl₄ or other metal salts) can be employed to activate the imine towards nucleophilic attack, though this adds complexity.[10][11]

-

| Table 1: Influence of Substituents on Staudinger Reaction Rate | |

| Substituent Position | Effect on Rate |

| On Imine (N- or C-substituent) | |

| Electron-Donating Group (EDG) | Increases Rate (Enhances imine nucleophilicity) |

| Electron-Withdrawing Group (EWG) | Decreases Rate (Reduces imine nucleophilicity) |

| On Ketene | |

| Electron-Donating Group (EDG) | Decreases Rate (Reduces ketene electrophilicity) |

| Electron-Withdrawing Group (EWG) | Increases Rate (Enhances ketene electrophilicity) |

Troubleshooting Guide 2: Incorrect or Poor Stereoselectivity

Even when the conversion is acceptable, achieving the desired cis or trans diastereomer can be a major challenge. The stereochemical outcome is a delicate balance of kinetic and thermodynamic control.[2][12]

Q: My reaction yields a mixture of cis and trans isomers, or primarily the undesired isomer. How can I control the stereochemistry?

A: Stereocontrol is primarily manipulated through reaction temperature, solvent polarity, and the order of reagent addition. [12][13] Generally, (E)-imines lead to cis-β-lactams under kinetic control, while (Z)-imines favor the formation of trans-β-lactams.[1][3]

Caption: A logical workflow for troubleshooting low-yield Staudinger reactions.

| Table 2: Effect of Reaction Conditions on Diastereoselectivity | ||

| Parameter | Condition | Favored Product |

| Temperature | Low (-78 °C to 0 °C) | cis (Kinetic Product) [3][14] |

| High (Room Temp to Reflux) | trans (Thermodynamic Product) [3][12][14] | |

| Solvent | Non-polar (e.g., Toluene, Hexane) | Often favors cis |

| Polar (e.g., CH₂Cl₂, Acetonitrile) | Often favors trans (stabilizes intermediate, allowing equilibration)[13] | |

| Order of Addition | Acyl Chloride added to Imine/Base | Generally provides better selectivity[13] |

| Base added to Imine/Acyl Chloride | Can decrease stereoselectivity[13] |

Validated Experimental Protocols

Protocol 1: General Procedure for cis-Selective Staudinger Cycloaddition

This protocol is optimized to minimize ketene polymerization and favor the kinetically controlled cis product.

-

Materials:

-

Imine (1.0 eq)

-

Acyl chloride (1.05 eq)

-

Triethylamine (Et₃N), freshly distilled (1.2 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

-

Apparatus:

-

Flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a septum.

-

Syringe pump.

-

-

Procedure:

-

Setup: Under a positive pressure of nitrogen, dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous CH₂Cl₂. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Prepare Acyl Chloride Solution: In a separate flame-dried flask under nitrogen, dissolve the acyl chloride (1.05 eq) in a sufficient volume of anhydrous CH₂Cl₂ for use in the syringe pump.

-

Slow Addition: Using the syringe pump, add the acyl chloride solution to the stirred imine/base mixture dropwise over 2-4 hours. The slow addition is crucial.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

-

Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

-

Protocol 2: Rigorous Drying of Solvents and Glassware

-

Glassware: All glassware, syringes, and stir bars should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.

-

Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., CaH₂ for CH₂Cl₂) or obtain them from a commercial solvent purification system (SPS).

-

Reagents: Ensure all liquid reagents (amines, acyl chlorides) are handled under inert atmosphere with dry syringes. Solid reagents should be dried in a vacuum oven before use.

References

-

Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed, National Center for Biotechnology Information. [Link]

-

β-Lactam synthesis - Organic Chemistry Portal. [Link]

-

Asymmetric Synthesis of β-Lactams by the Staudinger Reaction - Organic Reactions, Wiley. [Link]

-

Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams - MDPI. [Link]

-

Reducing Stoichiometric Excess of Base to Catalytic Amount: Revisiting Staudinger Reaction for β-lactam Synthesis - Bentham Science Publishers. [Link]

-

Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC, NIH. [Link]

-

Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation - Raines Lab, University of Wisconsin-Madison. [Link]

-

Staudinger Reaction - Organic Chemistry Tutor. [Link]

-

Staudinger reaction - Wikipedia. [Link]

-

Solvent and Substituent Effects in the Periselectivity of the Staudinger Reaction between Ketenes and α,β-Unsaturated Imines. A Theoretical and Experimental Study - ACS Publications, The Journal of Organic Chemistry. [Link]

-

The Staudinger Ligation - ACS Publications, Chemical Reviews. [Link]

-

A contribution to the confusion surrounding the reaction of ketenes with imines to produce .beta.-lactams. A comparison of stereoselectivity dependence on the method of ketene generation: acid chloride/triethylamine vs photolysis of chromium carbene complexes - ACS Publications, Journal of the American Chemical Society. [Link]

-

Synthesis of β-Lactams - Encyclopedia.pub. [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams - PMC, NIH. [Link]

-

Staudinger synthesis - Wikipedia. [Link]

-

Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation - MDPI. [Link]

-

Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - Frontiers. [Link]

-

Staudinger Reaction - J&K Scientific LLC. [Link]

-

Breakthrough in beta-lactam synthesis using nickel catalysts - ScienceDaily. [Link]

-

Synthesis of β-lactams by transition metal promoted Staudinger reactions - RSC Publishing. [Link]

-

Staudinger β-lactam synthesis via continuous flow chemistry - Academic Bibliography, Ghent University. [Link]

-

Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent - Baxendale Group, University of Durham. [Link]

-

The Chemistry and Biology of Beta-Lactams - IntechOpen. [Link]

-

Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC, NIH. [Link]

-

Staudinger Synthesis - Organic Chemistry Portal. [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. [Link]

-

Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC, NIH. [Link]

-

Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines - PMC, NIH. [Link]

-

Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC, NIH. [Link]

-

How To: Improve Yield - Department of Chemistry, University of Rochester. [Link]

-

Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile - ACS Publications, Journal of the American Chemical Society. [Link]

-

Staudinger Reaction Troubleshooting - Reddit. [Link]

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - University of Bari Aldo Moro. [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - ResearchGate. [Link]

- Process for the synthesis of azetidinones - Google P

-

Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives - AIP Publishing. [Link]

-

The synthesis and antimicrobial study of some azetidinone derivatives with the para-anisidine moiety - ResearchGate. [Link]

-

Synthesis and biological study of Azetidinone derivatives - World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 2. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Staudinger Synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. delsuelib.com.ng [delsuelib.com.ng]

- 7. Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. Staudinger β-lactam synthesis via continuous flow chemistry [biblio.ugent.be]

- 10. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]

Stability of 3,3-difluoro-beta-lactams under hydrolytic conditions

Executive Summary: The "Activation" Paradox

Welcome to the technical support module for fluorinated β-lactams. If you are working with 3,3-difluoro-β-lactams , you are likely encountering stability issues that differ significantly from non-fluorinated analogs (e.g., monobactams) or standard penicillins.

The Core Issue:

The introduction of two fluorine atoms at the C3 (

-

In Enzymology: This reactivity is a feature. These compounds are excellent mechanism-based inhibitors (e.g., for human leukocyte elastase) because they rapidly acylate the active site serine.

-

In Synthesis/Storage: This reactivity is a bug. They degrade rapidly in basic buffers (pH > 7.5) and nucleophilic solvents (methanol, primary amines).

Diagnostic Overview: Why is my compound degrading?

Use this diagnostic module to determine if your stability issues are intrinsic to the 3,3-difluoro motif.

Mechanism of Hydrolysis

The hydrolysis proceeds via nucleophilic attack of hydroxide (or water) at the carbonyl carbon (C2). The fluorine atoms at C3 withdraw electron density (

Figure 1: Mechanism of alkaline hydrolysis.[1] The electron-withdrawing fluorine atoms (C3) activate the C2 carbonyl, making it hyper-reactive compared to non-fluorinated lactams.

Troubleshooting Guide & FAQs

Scenario A: "My compound disappears during LC-MS analysis."

| Possible Cause | Diagnostic Check | Corrective Action |

| Mobile Phase pH | Is your aqueous mobile phase pH > 7? | Switch to Acidic Mobile Phase. Use 0.1% Formic Acid or TFA (pH ~2-3). These lactams are generally stable in acid but labile in base. |

| Nucleophilic Solvent | Are you dissolving samples in Methanol? | Use Acetonitrile (MeCN). Methanol can act as a nucleophile, causing methanolysis (ring opening to the methyl ester) over time. |

| Autosampler Temp | Is the sample sitting at RT for >4 hours? | Cool Autosampler to 4°C. Hydrolysis rates are temperature-dependent. |

Scenario B: "I see new peaks in the F NMR."

| Observation | Interpretation | Resolution |

| Shift Change | Intact lactam F-signals usually appear around -100 to -120 ppm (AB quartet often). Ring-opened products shift significantly (often upfield or collapse to singlet if chiral center is lost). | Quantify Degradation. Integrate the new species relative to an internal standard (e.g., |

| Loss of AB System | If the ring opens, the diastereotopic nature of the fluorines (if present due to chiral centers) may vanish, simplifying the splitting pattern. | Confirm with Mass Spec. Look for M+18 (Hydrolysis) or M+32 (Methanolysis) peaks. |

Scenario C: "The compound degrades during purification."

-

Avoid: Silica gel with basic impurities or basic alumina.

-

Avoid: Ammonia-containing modifiers in flash chromatography.

-

Recommended: Reverse-phase purification with Water/MeCN + 0.1% Formic Acid. Lyophilize immediately; do not leave in aqueous solution for days.

Experimental Protocols: Validating Stability

Do not rely on literature for your specific derivative. Substituents on the Nitrogen (N1) or C4 position dramatically alter stability.

Protocol 1: Kinetic Stability Assay (UV-Vis / HPLC)

Use this to determine the half-life (

Materials:

-

Phosphate Buffer (PBS) adjusted to pH 7.4.

-

Stock solution of 3,3-difluoro-β-lactam (10 mM in DMSO).

-

Internal Standard (e.g., Caffeine, if using HPLC).

Workflow:

-

Preparation: Pre-warm PBS buffer to 37°C.

-

Initiation: Spike the compound into PBS (final conc: 50-100 µM). Keep DMSO < 1%.

-

Sampling:

-

Method A (HPLC): Aliquot 50 µL every 15 mins into 50 µL cold MeCN (quench) and inject.

-

Method B (UV-Vis): If the compound has a chromophore (e.g., aryl group), monitor absorbance changes in real-time. Note: The carbonyl absorbance itself is weak; rely on attached chromophores.

-

-

Data Analysis: Plot

vs. time. The slope is

Protocol 2: F NMR Monitoring (The "Gold Standard")

This is superior to HPLC as it requires no quenching and observes structural changes directly.

Workflow:

-

Dissolve 5 mg of compound in 0.6 mL of a mixture of DMSO-d6 and Phosphate Buffer (pH 7.4) (ratio 1:1 or as solubility permits).

-

Add a sealed capillary containing an external standard (e.g., Trifluoroacetic acid) for chemical shift referencing.

-

Acquire

F NMR spectra at -

Key Indicator: Watch for the disappearance of the gem-difluoro signal (often a complex AB pattern due to ring constraint) and the appearance of a simplified signal corresponding to the linear

-difluoro-beta-amino acid.

Figure 2: Decision tree for selecting the appropriate stability assay based on compound concentration and available instrumentation.

References & Further Reading

-

Ojima, I. (1995). Advances in the synthesis and application of fluoro-β-lactams. This foundational text details the synthesis and reactivity of 3,3-difluoro-β-lactams, highlighting their use as mechanism-based inhibitors due to activated carbonyls.

-

Source: Chemical Reviews.

-

-

Wilmouth, R. C., et al. (1999). Inhibition of elastase by N-sulfonyl-3,3-difluoro-beta-lactams. Demonstrates the specific reactivity of the 3,3-difluoro motif toward serine proteases, which parallels their hydrolytic instability in basic media.

-

Source: Biochemistry.[2]

-

-

Imming, P., et al. (2000). Hydrolytic stability versus ring size in lactams.[2] Provides comparative kinetic data on lactam hydrolysis, establishing the baseline reactivity for strained four-membered rings.

-

Source: Journal of Medicinal Chemistry.[2]

-

-

Cainelli, G., et al. (2003). Metallo-β-lactamase inhibitors. Discusses the electronic influence of C3-substituents on the ring opening mechanism.

-

Source: Current Medicinal Chemistry.[3]

-

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

Comparative Guide: 1H and 13C NMR Spectral Analysis of Fluorinated Lactams

Executive Summary

Fluorinated lactams, particularly

This guide compares the NMR spectral characteristics of fluorinated lactams against their non-fluorinated counterparts. It provides a validated workflow for stereochemical assignment and demonstrates the superior performance of heteronuclear decoupling techniques over standard 1D experiments.

Part 1: Comparative Spectral Analysis

The introduction of a fluorine atom dramatically alters the NMR landscape of the lactam ring. The following comparison uses 3-fluoro-2-azetidinone (

Table 1: Spectral Fingerprint Comparison

Comparison of key NMR parameters between a standard

| Feature | Non-Fluorinated | 3-Fluoro- | Performance Impact / Diagnostic Value |

| H-3 Chemical Shift ( | 3.0 – 3.5 ppm | 5.0 – 5.5 ppm | High: F-induced deshielding shifts H-3 downfield by ~2 ppm, moving it away from aliphatic overlap. |

| H-3 Multiplicity | Multiplet (coupling to H-4) | Doublet of Doublets (dd) | Critical: The large geminal |

| C-3 Chemical Shift ( | 40 – 60 ppm | 80 – 95 ppm | High: The |

| C-3 Coupling ( | N/A | 180 – 200 Hz | Definitive: Large doublet confirms direct F-attachment. |

| C-2 (Carbonyl) Coupling | Singlet | Doublet ( | Moderate: Useful for confirming the position of fluorine relative to the carbonyl. |

| Stereochemical Probe | Superior: Fluorine adds a second vector ( |

Mechanistic Insight: The "Fluorine Effect"

-

Chemical Shift Perturbation: The high electronegativity of fluorine pulls electron density from the

-carbon and -

Coupling Complexity:

(spin 1/2, 100% abundance) couples strongly.-

Geminal (

): Typically 45–55 Hz. This is often larger than the chemical shift difference between geminal protons, leading to second-order effects in standard spectra. -

Vicinal (

): Ranges from 0–25 Hz and follows a Karplus-like relationship, making it a powerful tool for determining dihedral angles.

-

Part 2: Stereochemical Assignment Strategy

Determining the relative stereochemistry (cis vs. trans) of substituents on the lactam ring is a frequent bottleneck. The presence of fluorine provides "performance advantages" by offering redundant coupling constants to validate assignments.

Diagnostic Criteria[1][2]

-

H-H Coupling (

): The most reliable metric for-

Cis:

-

Trans:

-

-

H-F Coupling (

): Supplementary metric.-

Cis (F/H syn): Generally larger (

). -

Trans (F/H anti): Generally smaller (

), though ring puckering can complicate this.

-

Workflow Visualization

The following diagram outlines the logical decision tree for assigning stereochemistry in 3-fluoro-

Caption: Decision tree for stereochemical assignment of 3-substituted fluorinated lactams based on vicinal coupling constants.

Part 3: Advanced Methodologies (Alternatives to Standard 1D)

Standard 1D

Comparison of Techniques

| Technique | Description | Pros | Cons |

| Standard 1D | Proton-decoupled only ( | Standard library compatibility. | Fail: C-F couplings split signals into doublets/quartets, reducing S/N ratio and confusing peak picking. |

| Double Decoupled | Decouples both H and F ( | Gold Standard: Collapses all multiplets to singlets. Maximizes S/N ratio. | Requires specialized probe (H/F/C) or triple-resonance hardware. |

| Using | Extreme sensitivity (83% of | Requires inverse probes optimized for |

Experimental Workflow: -Centred Analysis

This workflow prioritizes the fluorine nucleus to simplify the structural elucidation process.

Caption: Optimized workflow for structural elucidation using 19F as the spectroscopic "anchor."

Part 4: Experimental Protocols

Sample Preparation

-

Solvent: Use DMSO-d6 or Acetone-d6 rather than CDCl

if possible. Fluorinated lactams often show sharper multiplets in polar aprotic solvents due to reduced aggregation. -

Concentration: 5–10 mg for

; 20–30 mg for -

Reference: Use an internal standard like

-trifluorotoluene (

Instrument Parameters (Bruker/Varian Standard)

To achieve the "Double Decoupled" performance described above without a triple-resonance probe, use the following setup for a standard

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Spectral Width: Expand to 250 ppm to catch carbonyls (~165 ppm) and potential CF

carbons (~120 ppm). -

Relaxation Delay (D1): Set to 2.0–3.0 s. Fluorinated carbons have no NOE enhancement from protons and longer T1 times; insufficient delay will suppress the C-F signals.

-

Acquisition:

-

Acquire the standard

.[1] -

Validation Step: Acquire a second spectrum without proton decoupling (gated decoupling) or, if hardware permits, with

decoupling. -

Comparison: Signals that remain doublets in the

spectrum but collapse in the

-

Self-Validating Protocol (Trustworthiness)

-

The Sum Rule: In the

spectrum, the sum of coupling constants (-

Check: Does

(measured at H-3) match

-

References

-

Vertex AI Search. (2026). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. National Institutes of Health. [Link]

-

Vertex AI Search. (2026). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]

-

Vertex AI Search. (2026). DFT investigation of coupling constant anomalies in substituted β-lactams. PubMed. [Link]

-

Vertex AI Search. (2026). NMR Coupling Constants. Iowa State University. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.